Praseodymium oxide

Descripción general

Descripción

It forms light green hexagonal crystals and crystallizes in the manganese(III) oxide or bixbyite structure . Praseodymium oxide is a rare earth metal oxide with significant applications in various fields due to its unique properties.

Métodos De Preparación

Praseodymium oxide can be synthesized through several methods:

Solid-State Methods: This includes thermolysis, molten salt method, calcination, or precipitation.

Sol-Gel Method: This method involves producing a gel from a solution and then heating it to form the oxide.

Industrial Production: Industrially, this compound is produced by heating praseodymium metal in the presence of oxygen.

Análisis De Reacciones Químicas

Praseodymium oxide undergoes various chemical reactions, including:

Oxidation: This compound can be further oxidized to form praseodymium(IV) oxide (PrO2) under specific conditions.

Reduction: It can be reduced to praseodymium metal using strong reducing agents.

Substitution: This compound can react with other compounds to form praseodymium salts, such as praseodymium chloride or praseodymium sulfide.

Common reagents used in these reactions include oxygen for oxidation, hydrogen or carbon for reduction, and various acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Biomedical Applications

Nanotized Praseodymium Oxide in Tissue Engineering

Recent studies have demonstrated the potential of this compound nanoparticles in biomedical applications, particularly in tissue engineering. A study highlighted the development of a collagen-based biomatrix scaffold incorporating this compound nanoparticles. This scaffold facilitated endothelial cell differentiation and promoted angiogenesis, which is crucial for effective wound healing. The incorporation of these nanoparticles enhanced the structural integrity of collagen and improved its biocompatibility, making it a promising candidate for soft tissue regeneration .

Catalytic Applications

Catalysts in Petroleum Refining

this compound serves as an effective catalyst in various chemical processes, notably in petroleum refining. It aids in the cracking of hydrocarbons, converting crude oil into valuable products such as gasoline. This catalytic property enhances the efficiency of chemical reactions and improves yield . Furthermore, this compound is also employed in automotive exhaust treatment systems to reduce harmful emissions, contributing to environmental protection efforts.

Materials Science

High-Strength Alloys

In materials science, this compound is utilized to create high-strength alloys, particularly those used in aerospace applications. When alloyed with magnesium, praseodymium enhances the mechanical properties of the resulting material, making it lighter and more resistant to high temperatures and corrosion. These alloys are essential for manufacturing components that require durability under extreme conditions .

Optical Applications

this compound is integral to the production of precision optical glass. It is used to filter yellow light, enhancing clarity and contrast in optical devices such as camera lenses and binoculars. Additionally, it plays a role in carbon arc lighting systems used in film production .

Environmental Applications

Green Energy Solutions

Praseodymium is being explored for its potential in green energy applications. It is involved in developing materials for hydrogen storage, which is critical for fuel cell technology. Praseodymium-doped ceramics are also being investigated as electrolytes in solid oxide fuel cells, promising cleaner energy production .

Coloring Agents

Glass and Ceramics Industry

The unique coloring properties of this compound are exploited in the glass and ceramics industry. It imparts a distinctive yellow-green hue to glasses and enamels, which is particularly popular for decorative items and artistic glassware . This application highlights praseodymium's versatility beyond industrial uses.

Research Findings

A comprehensive review of research findings indicates that this compound's applications are expanding with ongoing studies into its properties and potential uses:

- Nanostructured this compound : Research has focused on the preparation and structural analysis of nanostructured this compound, which could lead to new applications in catalysis and material science .

- Biosensor Development : this compound has been evaluated as a biosensor surface material, showcasing its potential in biochemical sensing applications .

Mecanismo De Acción

The mechanism by which praseodymium oxide exerts its effects is primarily through its ability to act as a catalyst. It facilitates various chemical reactions by providing a surface for the reactants to interact, thereby lowering the activation energy required for the reactions to occur. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Praseodymium oxide can be compared with other rare earth metal oxides, such as:

Neodymium(III) oxide (Nd2O3): Similar to this compound, neodymium oxide is used in the production of high-strength magnets and as a catalyst in various chemical reactions.

Cerium(III) oxide (Ce2O3): Cerium oxide is widely used in catalytic converters and as a polishing agent for glass and ceramics.

Promethium(III) oxide (Pm2O3): Promethium oxide is primarily used in research due to its radioactive properties.

This compound is unique due to its specific optical properties and its ability to form stable compounds with various oxidation states, making it highly versatile in scientific and industrial applications.

Actividad Biológica

Praseodymium oxide (PrO), particularly in its various forms such as PrO and PrO, has garnered attention for its potential biological activities, especially in antimicrobial applications and as a catalyst in various biochemical processes. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound exists primarily in two forms:

- PrO : Commonly known as praseodymium sesquioxide, it appears as light green crystals.

- PrO : Known as air-ignited oxide, this form is dark brown and exhibits unique properties due to its mixed valency.

The biological activity of this compound is largely attributed to its interactions at the cellular level, which can lead to significant antimicrobial effects and catalytic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of nitrogen oxide-based praseodymium complexes. These complexes demonstrated effective inhibition against various bacterial strains, such as Staphylococcus aureus and Escherichia coli. The mechanisms involved include:

- Promotion of intracellular substance exudation : This leads to bacterial cell lysis.

- Incorporation into polymeric films : Achieved a 100% inhibition rate at low concentrations (0.6 wt%) against tested pathogens .

Table 1: Antimicrobial Efficacy of Praseodymium Complexes

| Bacterial Strain | Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|---|

| S. aureus ATCC6538 | 0.6 | 100 |

| E. coli ATCC25922 | 0.6 | 100 |

| E. coli ATCC25922 | 3.125 | Variable |

Catalytic Properties

Praseodymium oxides have shown promise in catalytic applications, particularly in electrochemical processes. The incorporation of praseodymium into perovskite-type structures has been studied for its enhanced electrocatalytic activity. Notably, the addition of nitrogen-doped carbon to praseodymium oxides resulted in:

- Lower charge transfer resistance : Indicating improved electron transfer rates.

- Enhanced capacitive behavior : Suggesting a larger electrochemical surface area .

| Sample | Charge Transfer Resistance (Ω) | Electrocatalytic Activity |

|---|---|---|

| PrOX | High | Moderate |

| PrOX:C | Low | High |

Case Studies

-

Antimicrobial Applications :

A study investigated the use of nitrogen oxide-based praseodymium complexes incorporated into polymer films. The results indicated that these films could serve as effective antimicrobial agents with minimal toxicity compared to conventional heavy metal-based antimicrobials . -

Catalytic Efficiency :

Research on hafnium-praseodymium oxide thin films revealed that varying the deposition parameters significantly affected their electrical properties and catalytic efficiency. The findings suggested that optimizing the composition could enhance their application in water oxidation reactions, crucial for energy conversion technologies .

Propiedades

IUPAC Name |

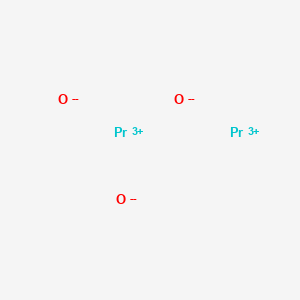

oxygen(2-);praseodymium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Pr/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKQUGHLEMYQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Pr+3].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pr2O3, O3Pr2 | |

| Record name | Praseodymium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Praseodymium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884498 | |

| Record name | Praseodymium oxide (Pr2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.814 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Yellow-green solid; Insoluble in water; Soluble in acids; Hygroscopic; [Hawley] | |

| Record name | Praseodymium oxide (Pr2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2151 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

11113-81-8, 12036-32-7 | |

| Record name | Praseodymium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium oxide (Pr2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium oxide (Pr2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipraseodymium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.